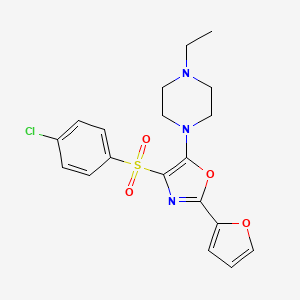

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)oxazole

説明

This compound is a heterocyclic oxazole derivative featuring three key substituents:

- 4-Ethylpiperazine: A substituted piperazine ring that may improve solubility and modulate pharmacokinetic properties.

- Furan-2-yl group: A heteroaromatic substituent contributing to π-π interactions and structural rigidity.

The combination of these groups positions the compound as a candidate for therapeutic applications, particularly in antimicrobial or kinase-targeting drug discovery .

特性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c1-2-22-9-11-23(12-10-22)19-18(21-17(27-19)16-4-3-13-26-16)28(24,25)15-7-5-14(20)6-8-15/h3-8,13H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFLIQXJCVRWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)oxazole, with the CAS number 862794-72-7, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS, with a molecular weight of 421.9 g/mol. The chemical structure includes a furan ring, a piperazine moiety, and a sulfonyl group attached to a chlorophenyl ring.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 421.9 g/mol |

| CAS Number | 862794-72-7 |

Synthesis

The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions that introduce the various functional groups required for biological activity. The detailed synthetic pathway is often published in chemical literature, showcasing the transformation from simpler precursors to the final product.

Antimicrobial Activity

Research indicates that compounds similar to 4-((4-Chlorophenyl)sulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(furan-2-yl)oxazole exhibit significant antimicrobial properties. A study highlighted that derivatives containing the sulfonamide group showed promising activity against various Gram-positive bacteria and fungi, including Candida albicans .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown moderate inhibition of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases . The binding affinity of the compound to bovine serum albumin (BSA) was assessed to understand its pharmacokinetic properties better.

Toxicity Studies

Toxicity assessments were performed using aquatic models such as Daphnia magna. The results indicated that while some derivatives exhibited moderate toxicity, they generally showed lower toxicity compared to starting materials used in their synthesis . This suggests a favorable safety profile for further development.

Case Studies and Research Findings

- Antimicrobial Evaluation : A series of oxazole derivatives were synthesized and tested for antimicrobial efficacy. The results demonstrated that specific modifications led to enhanced activity against C. albicans and various bacterial strains .

- In Silico Studies : Computational studies have been conducted to predict the mechanism of action and potential toxicity of the compound. These studies suggest that structural modifications can significantly influence biological activity .

- Pharmacological Applications : Compounds with similar structures have been explored for their potential use in treating conditions such as diabetes and cancer due to their enzyme inhibition capabilities .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 5-Position of the Oxazole Core

Compound A : 4-(4-Chlorophenyl)sulfonyl-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole (CAS: 686738-05-6)

- Key Difference : Replaces the 4-ethylpiperazine with a (4-fluorobenzyl)sulfanyl group.

- Implications: The sulfanyl (-S-) linker may reduce metabolic stability compared to the piperazine’s amine linkage.

Compound B : 2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole (CAS: 380190-49-8)

- Key Differences :

- 2-Chlorophenyl at the 2-position (vs. furan-2-yl in the target compound).

- 4-Methylphenylsulfonyl (tosyl) group (vs. 4-chlorophenylsulfonyl).

- 4-Methylpiperazine (vs. 4-ethylpiperazine).

- Implications :

Piperazine-Sulfonamide Derivatives Beyond Oxazole Scaffolds

Compound C : 1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethan-1-one (CAS: 742113-03-7)

- Key Differences :

- Lacks the oxazole core; features a triazole-thioether side chain.

- Retains the 4-chlorophenylsulfonyl-piperazine motif.

- Implications :

Halogen-Substituted Aromatic Systems in Isostructural Compounds

Studies on isostructural thiazole derivatives (e.g., compounds 4 and 5 in –3) reveal:

- Chlorine vs. Bromine Substitution: Minor adjustments in crystal packing occur despite identical molecular conformations.

- Biological Relevance : Halogen choice (Cl, F, Br) influences electronic properties and intermolecular interactions, which could translate to differences in target binding or solubility .

Comparative Data Table

Research Findings and Implications

Sulfonyl Group Electronics : Chlorophenylsulfonyl groups offer stronger electron-withdrawing effects than tosyl analogs, favoring interactions with basic residues in enzyme active sites.

Heteroaromatic Moieties : The furan-2-yl group’s planar structure may facilitate stacking interactions absent in chlorophenyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。